1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine
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Overview
Description
1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 1-ethyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on various biological pathways.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: Lacks the ethylpiperidinyl group, leading to different chemical and biological properties.
1-(2-Methoxyphenyl)-4-(1-ethylpiperidin-4-yl)piperazine: Contains a methoxy group instead of a chlorine atom, resulting in variations in reactivity and activity.
1-(2-Fluorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine: The fluorine atom can influence the compound’s stability and interactions with biological targets.
These comparisons highlight the unique features of this compound, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3/c1-2-19-9-7-15(8-10-19)20-11-13-21(14-12-20)17-6-4-3-5-16(17)18/h3-6,15H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHVDKFWKENPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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